molecular formula C18H34O5 B14389662 3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid CAS No. 88444-05-7

3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid

Cat. No.: B14389662
CAS No.: 88444-05-7
M. Wt: 330.5 g/mol
InChI Key: MFYAICLUWXVIGY-UHFFFAOYSA-N
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Description

3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid is a complex organic compound with a unique structure that includes a long alkyl chain and a hydroxyl group attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pentanedioic acid derivative with a 10,10-dimethylundecyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The hydroxyl group is then introduced through a subsequent hydrolysis step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The alkyl chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halides or tosylates can be used as leaving groups in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biological processes. The long alkyl chain may also affect the compound’s solubility and membrane permeability, impacting its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(10,10-Dimethyldodecyl)-3-hydroxypentanedioic acid
  • 3-(10,10-Dimethylnonyl)-3-hydroxypentanedioic acid

Uniqueness

3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid is unique due to its specific alkyl chain length and the presence of a hydroxyl group on the pentanedioic acid backbone. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

88444-05-7

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

3-(10,10-dimethylundecyl)-3-hydroxypentanedioic acid

InChI

InChI=1S/C18H34O5/c1-17(2,3)11-9-7-5-4-6-8-10-12-18(23,13-15(19)20)14-16(21)22/h23H,4-14H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

MFYAICLUWXVIGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCCC(CC(=O)O)(CC(=O)O)O

Origin of Product

United States

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